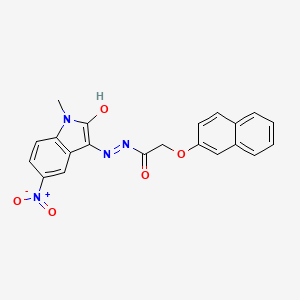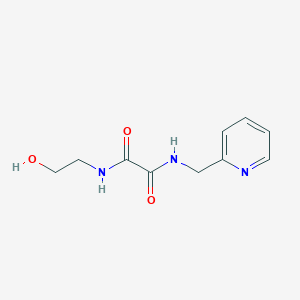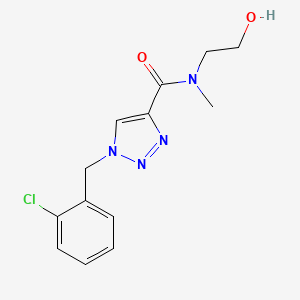![molecular formula C19H21Cl2NOS2 B4962152 N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4962152.png)
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide, commonly known as DMBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMBA is a thioamide derivative of 2,6-dimethylphenylamine and has been found to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
DMBA has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. DMBA has been used in research on the mechanisms of carcinogenesis, as it has been found to induce tumors in experimental animals. DMBA has also been used in research on the mechanisms of inflammation and oxidative stress.
Mécanisme D'action
DMBA has been found to act as a pro-carcinogen, meaning that it requires metabolic activation to exert its carcinogenic effects. The metabolic activation of DMBA involves the formation of reactive intermediates that can bind to DNA and cause mutations. DMBA has also been found to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
Biochemical and physiological effects:
DMBA has been found to exhibit a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, and it has been shown to induce tumors in experimental animals. DMBA has also been found to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMBA in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it a useful tool for investigating the mechanisms of carcinogenesis, inflammation, and oxidative stress. However, one limitation of using DMBA in lab experiments is that it is a pro-carcinogen, meaning that it requires metabolic activation to exert its effects. This can make it difficult to interpret the results of experiments, as the metabolic activation of DMBA can vary depending on the experimental conditions.
Orientations Futures
There are many future directions for DMBA research. One area of research could be the development of new methods for the metabolic activation of DMBA, which could allow for more precise control over its carcinogenic effects. Another area of research could be the investigation of the role of DMBA in the development of specific types of cancer, such as breast cancer or lung cancer. Additionally, DMBA could be used as a tool for investigating the mechanisms of inflammation and oxidative stress, which could have implications for the development of new treatments for these conditions.
Méthodes De Synthèse
DMBA can be synthesized by the reaction of 2,4-dichlorobenzyl chloride with 2-mercaptoethylamine, followed by reaction with 4-methylbenzyl chloride. The product is then purified by recrystallization. The purity of the product can be confirmed by NMR spectroscopy and HPLC.
Propriétés
IUPAC Name |
N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-2-[(4-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NOS2/c1-14-2-4-15(5-3-14)11-25-13-19(23)22-8-9-24-12-16-6-7-17(20)10-18(16)21/h2-7,10H,8-9,11-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUJYSPRMIBIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B4962075.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4962079.png)
![ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4962087.png)

![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4962096.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4962122.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4962130.png)
![2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4962131.png)
![4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine](/img/structure/B4962146.png)


![N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4962171.png)